Trimethyl cyclopropane-1,1,2-tricarboxylate
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Overview
Description
Trimethyl cyclopropane-1,1,2-tricarboxylate is an organic compound with the molecular formula C9H12O6 It is a derivative of cyclopropane, featuring three carboxylate groups attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl cyclopropane-1,1,2-tricarboxylate can be synthesized through a 1,3-dipolar cycloaddition reaction. This reaction involves the interaction between a 1,3-dipole, such as methyl diazoacetate, and an unsaturated system like dimethyl fumaric acid. The reaction yields a five-membered cycloadduct, which upon expulsion of nitrogen gas, forms this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction is often catalyzed by metals to enhance reactivity and selectivity .
Chemical Reactions Analysis
Types of Reactions
Trimethyl cyclopropane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols.
Substitution: The carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions to preserve the integrity of the cyclopropane ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Trimethyl cyclopropane-1,1,2-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials due to its unique structural properties
Mechanism of Action
The mechanism by which trimethyl cyclopropane-1,1,2-tricarboxylate exerts its effects involves interactions with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Trimethyl cyclopropane-1,2,3-tricarboxylate: Another derivative with similar structural features but different positional isomers of the carboxylate groups.
Cyclopropane-1,1,2-tricarboxylate: Lacks the methyl groups, leading to different reactivity and applications
Uniqueness
Trimethyl cyclopropane-1,1,2-tricarboxylate is unique due to its specific arrangement of carboxylate groups and the presence of three methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications .
Properties
CAS No. |
22650-26-6 |
---|---|
Molecular Formula |
C9H12O6 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
trimethyl cyclopropane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C9H12O6/c1-13-6(10)5-4-9(5,7(11)14-2)8(12)15-3/h5H,4H2,1-3H3 |
InChI Key |
AITCJXFGMWROSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC1(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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